molecular formula C20H10F6N2O2S2 B2482251 3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-16-2

3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2482251
CAS No.: 477845-16-2
M. Wt: 488.42
InChI Key: KEPQDDHQUWHJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine ring system. Key structural features include:

  • Position 6: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • Position 2: A carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group, offering hydrogen-bonding capability and modulating electronic properties.

The trifluoromethoxy (-OCF₃) substituent on the phenyl ring introduces strong electron-withdrawing effects, which may influence receptor binding and solubility.

Properties

IUPAC Name

3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O2S2/c21-19(22,23)10-8-14-16(27-9-10)15(13-2-1-7-31-13)17(32-14)18(29)28-11-3-5-12(6-4-11)30-20(24,25)26/h1-9H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQDDHQUWHJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a member of the thieno[3,2-b]pyridine family, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H12F6N2O2S\text{C}_{17}\text{H}_{12}\text{F}_6\text{N}_2\text{O}_2\text{S}

This structure includes several functional groups that enhance its biological activity, including trifluoromethyl and trifluoromethoxy substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyridine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Results showed that it induced apoptosis in a dose-dependent manner. In particular, concentrations as low as 0.05 µM were effective after 24 hours of treatment, with maximal cytotoxicity observed at higher concentrations (up to 25 µM) over 72 hours .
    Cell LineConcentration (µM)Viability (%) after 72h
    MDA-MB-2310.05~50
    MDA-MB-2312.5<50
    MDA-MB-23125Minimal viability
    MCF-70.05~60
    MCF-725Significant reduction
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the modulation of cancer stem cells (CSCs). The compound significantly reduced the percentage of CSCs in treated populations, indicating a potential role in targeting these resilient cell types .
  • Metabolic Profiling :
    • Metabolic studies revealed that treatment with this compound affects pathways such as glycolysis and gluconeogenesis, suggesting it may disrupt cellular energy metabolism in cancer cells .

Case Studies

A notable case study involved the application of this compound in a preclinical model of triple-negative breast cancer (TNBC). The study demonstrated that treatment led to significant tumor regression and a decrease in tumor volume compared to control groups .

Summary of Key Findings:

  • Inhibition of CSCs : Reduction in CSC populations was observed post-treatment.
  • Induction of Apoptosis : The compound effectively induced cell death through apoptotic pathways.
  • Targeted Metabolic Disruption : Alterations in metabolic pathways were noted, emphasizing its multifaceted mode of action.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thieno[3,2-b]pyridine derivatives often involves multi-step reactions that include cyclization and functional group modifications. Techniques such as microwave irradiation and thermal methods have been employed to enhance yields and reduce reaction times. Characterization typically involves spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure and purity of the compounds synthesized .

Anticancer Activity

Several studies have shown that thieno[3,2-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation effectively .

Case Study:
A recent study evaluated the anticancer activity of a series of thieno[2,3-d]pyrimidine derivatives, revealing that certain modifications in the structure significantly enhanced their potency against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of trifluoromethyl groups was correlated with increased cytotoxicity .

Antibacterial Properties

In addition to anticancer applications, derivatives of thieno[3,2-b]pyridine have also shown antibacterial activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of the compounds, which is crucial for penetrating bacterial membranes .

Pharmacological Insights

The compound's ability to act as an aryl hydrocarbon receptor (AHR) agonist has been explored for therapeutic applications in conditions like angiogenesis and inflammation. AHR modulation is recognized for its role in various biological processes including immune response and cell differentiation .

Summary Table of Biological Activities

Activity Cell Lines/Organisms IC50 Values References
Anticancer ActivityMCF-7, DU145Varies by derivative
Antibacterial ActivityVarious bacterial strainsVaries by derivative
AHR AgonismIn vitro modelsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Core Modifications

Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Thieno[3,2-b]pyridine 3: 2-Thienyl; 6: -CF₃; 2: -CONH-(4-OCF₃-Ph) -CF₃, -OCF₃, 2-thienyl
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 6: 2-Thienyl; 4: -CF₃; 2: -CONH-(4-Cl-Ph) -NH₂, -CF₃, 2-thienyl, -Cl
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 6: Thiophen-2-yl; 4: -CF₃; 2: -CONH-(4-I-Ph) -NH₂, -CF₃, thiophen-2-yl, -I
6-(1-Adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 6: Adamantyl; 4: -CF₃; 2: -CONH-cyclopropyl -NH₂, -CF₃, adamantyl

Key Observations :

Core Structure: The target compound’s thieno[3,2-b]pyridine core differs from analogs with thieno[2,3-b]pyridine, altering ring fusion positions and electronic distribution.

Substituent Positions :

  • The target’s 2-thienyl group at position 3 contrasts with analogs where thienyl/thiophenyl groups are typically at position 6 .
  • Trifluoromethyl (-CF₃) is common at positions 4 or 6 across analogs, but the target places it at position 6.

Carboxamide Modifications :

  • The 4-(trifluoromethoxy)phenyl group in the target is unique; most analogs feature halogenated (e.g., -Cl, -I) or alkyl-substituted aryl groups .

Functional Implications

  • Amino Group Absence: Unlike many analogs (e.g., ), the target lacks an amino (-NH₂) group at position 3, which may reduce hydrogen-bonding interactions but increase metabolic stability.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

The synthesis requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature modulation : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
  • Catalysts : Triethylamine or NaH facilitates nucleophilic substitution at the thieno[3,2-b]pyridine core .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR confirm regioselectivity of trifluoromethyl and thienyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 505.0821) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How stable is this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting room-temperature stability .
  • Photostability : Store in amber vials to prevent degradation of the thiophene moiety under UV light .
  • Hygroscopicity : Dynamic vapor sorption (DVS) data indicate low moisture uptake (<1% at 60% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethoxy with methoxy or halogens) to assess target binding .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) to map functional group contributions .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How should contradictory biological activity data be resolved?

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Solubility checks : Measure solubility in DMSO/PBS mixtures; precipitation may artifactually lower activity .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., MAPK14) to confirm functional relevance .
  • Metabolic tracing : 13C^{13}C-glucose labeling tracks downstream pathway modulation (e.g., glycolysis vs. oxidative phosphorylation) .

Q. How can cross-reactivity with structurally similar proteins be minimized?

  • Selectivity filters : Introduce steric hindrance (e.g., bulkier substituents at position 6) to prevent off-target binding .
  • Competitive binding assays : Co-incubate with excess ATP or cofactors to assess competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.